molecular formula C13H21N3O3 B8294478 Ethyl 4-(isopropylamino)-6-(methoxy(methyl)amino)nicotinate CAS No. 1011464-53-1

Ethyl 4-(isopropylamino)-6-(methoxy(methyl)amino)nicotinate

Cat. No. B8294478
M. Wt: 267.32 g/mol
InChI Key: VIHQTYHUABIPJG-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A mixture of ethyl 6-chloro-4-(isopropylamino)nicotinate (3.0 g, 12.4 mmol), O,N-dimethylhydroxylamine hydrochloride (35.0 g, 0.35 mol) in dioxane (10 mL) was heated at 180° C. for 6 h. After cooling to RT, the reaction mixture was neutralized with saturated Na2CO3 solution to pH 7-8. The aqueous mixture was concentrated under reduced pressure and was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (MgSO4) and concentrated to give ethyl 4-(isopropylamino)-6-(methoxy(methyl)amino)nicotinate (3.2 g, 97% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.48 (s, 1 H), 7.82 (d, J=7.2 Hz, 1 H), 6.10 (s, 1 H), 4.22 (q, J=7.2 Hz, 2 H), 3.77 (m, 4H), 3.18 (s, 3 H), 1.27 (t, J=7.2 Hz, 3 H), 1.20 (d, J=6.4 Hz, 6 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[C:11]([NH:13][CH:14]([CH3:16])[CH3:15])[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.Cl.[CH3:18][O:19][NH:20][CH3:21].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[CH:14]([NH:13][C:11]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=[C:2]([N:20]([O:19][CH3:18])[CH3:21])[CH:12]=1)([CH3:16])[CH3:15] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NC(C)C
Name
Quantity
35 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=CC(=NC=C1C(=O)OCC)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.